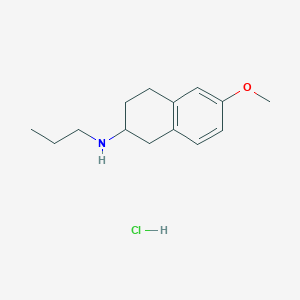
6-methoxy-N-propyl-2-aminotetraline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-N-propyl-2-aminotetraline hydrochloride is a chemical compound with the molecular formula C14H21NO.HCl and a molecular weight of 255.78 . It is primarily used as a building block in chemical synthesis and research . The compound is known for its high purity, typically greater than 98%, and is not intended for human consumption .
Preparation Methods
The preparation of 6-methoxy-N-propyl-2-aminotetraline hydrochloride involves several synthetic routes. One common method includes the reaction of 6-methoxy-2-tetralone with propylamine under specific conditions to form the desired product . The reaction is typically carried out in the presence of a reducing agent and a solvent, such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-methoxy-N-propyl-2-aminotetraline hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like water, ethanol, or methanol . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-methoxy-N-propyl-2-aminotetraline hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to neurotransmitter systems and receptor binding.
Medicine: Research involving this compound includes its potential effects on neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methoxy-N-propyl-2-aminotetraline hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the brain, influencing neurotransmitter release and uptake . This interaction can affect various physiological processes, including mood, cognition, and behavior .
Comparison with Similar Compounds
6-methoxy-N-propyl-2-aminotetraline hydrochloride can be compared with other similar compounds, such as:
- 7-methoxy-N-propyl-2-aminotetraline hydrochloride
- 8-methoxy-N-propyl-2-aminotetraline hydrochloride
- 5,6-dimethoxy-2-aminotetraline hydrochloride
These compounds share similar structures but differ in the position of the methoxy group on the tetraline ring .
Properties
Molecular Formula |
C14H22ClNO |
|---|---|
Molecular Weight |
255.78 g/mol |
IUPAC Name |
6-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
InChI |
InChI=1S/C14H21NO.ClH/c1-3-8-15-13-6-4-12-10-14(16-2)7-5-11(12)9-13;/h5,7,10,13,15H,3-4,6,8-9H2,1-2H3;1H |
InChI Key |
BZJPCRWKAXOBTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1CCC2=C(C1)C=CC(=C2)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















